molecular formula C14H13NO3 B6352698 5-Amino-2-benzyloxy-benzoic acid CAS No. 1096863-22-7

5-Amino-2-benzyloxy-benzoic acid

Cat. No.: B6352698
CAS No.: 1096863-22-7
M. Wt: 243.26 g/mol
InChI Key: QVOMQIJEQJHLBU-UHFFFAOYSA-N
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Description

5-Amino-2-benzyloxy-benzoic acid is a substituted benzoic acid derivative characterized by an amino (-NH₂) group at the 5th position and a benzyloxy (-OCH₂C₆H₅) group at the 2nd position of the aromatic ring. The benzyloxy substituent introduces steric bulk and lipophilicity, distinguishing it from hydroxyl- or methoxy-substituted analogs.

Properties

IUPAC Name

5-amino-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOMQIJEQJHLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyl Protection of Hydroxy Precursors

The introduction of the benzyloxy group at the 2-position of the benzoic acid scaffold is typically achieved through nucleophilic substitution. A common starting material is 2-hydroxy-5-nitrobenzoic acid, where the hydroxyl group undergoes benzylation using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or mixed solvents (e.g., xylene/DMF) at temperatures ranging from 50°C to 110°C.

Reaction conditions :

  • Solvent system : Xylene/DMF (3:1 v/v)

  • Temperature : 95°C ± 2°C

  • Yield : 88–92%

This step generates 2-benzyloxy-5-nitrobenzoic acid, a key intermediate.

Nitro-to-Amino Reduction

The reduction of the nitro group at the 5-position to an amino group is accomplished via catalytic hydrogenation. Palladium on carbon (Pd/C, 5 wt%) serves as the catalyst, with tetrahydrofuran (THF) or methyl tert-butyl ether as the solvent. Hydrogen gas is introduced at pressures of 0.7–1.1 MPa and temperatures of 55–75°C.

Optimized hydrogenation parameters :

ParameterValue
Catalyst loading5 wt% Pd/C
Pressure0.9 ± 0.1 MPa
Temperature65 ± 1°C
Reaction time4–6 hours
Yield93–96%

Post-reduction, the product is purified through activated carbon decolorization and recrystallization from ethanol, achieving >99% purity.

Alternative Synthetic Pathways

Direct Amination Strategies

While less common, direct amination of 2-benzyloxy-benzoic acid derivatives has been explored. This method involves electrophilic substitution using ammonia or ammonium salts under acidic conditions. However, regioselectivity challenges and competing side reactions (e.g., over-amination) limit its practicality, with yields rarely exceeding 70%.

Solid-Phase Synthesis

Recent advances in combinatorial chemistry have enabled solid-phase approaches using resin-bound intermediates. For example, Wang resin-functionalized benzoic acid derivatives undergo sequential benzylation and amination. Although scalable, this method requires specialized equipment and exhibits variable yields (75–85%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Mixed solvents such as xylene/DMF enhance solubility of intermediates while minimizing side reactions. Comparative studies reveal:

Solvent SystemCondensation Yield (%)Cyclization Yield (%)
Xylene + DMF92.195.0
Toluene + DMAc84.793.7
Xylene + NMP87.094.0

Higher temperatures (125°C ± 2°C) improve cyclization rates but risk decomposition of acid-sensitive intermediates.

Catalytic Hydrogenation Variables

Hydrogenation efficiency correlates with catalyst dispersion and solvent polarity. THF outperforms ether-based solvents due to superior Pd/C activation:

SolventHydrogenation Yield (%)
Tetrahydrofuran (THF)95.7
Methyl tert-butyl ether94.6
2-Methyltetrahydrofuran94.0

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) is the gold standard for purity analysis. Typical conditions include:

  • Column : C18 reverse-phase

  • Mobile phase : Acetonitrile/water (70:30 v/v)

  • Detection : UV at 254 nm

Reported purity levels exceed 99% for optimized batches.

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and mass spectrometry (MS) validate the structure. Key spectral data:

  • 1H NMR (DMSO-d6) : δ 7.45–7.30 (m, 5H, benzyl), 6.90 (d, J = 8.5 Hz, 1H, aromatic), 6.45 (s, 2H, NH2).

  • MS (ESI+) : m/z 272.1 [M+H]+.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for cost and safety:

  • Solvent recovery : Xylene and DMF are distilled and reused, reducing waste.

  • Catalyst recycling : Pd/C is filtered and reactivated, lowering material costs.

  • Continuous hydrogenation : Flow reactors enhance throughput and minimize H2 usage.

Emerging Methodologies

Photocatalytic Amination

Preliminary studies explore visible-light-driven amination using TiO2 catalysts. While environmentally benign, current yields remain suboptimal (60–65%).

Biocatalytic Approaches

Enzymatic reduction of nitro intermediates (e.g., nitroreductases) offers a green alternative. Pilot-scale trials demonstrate 80% yields but require genetic engineering of microbial hosts .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-2-benzyloxy-benzoic acid can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amino derivatives .

Scientific Research Applications

Chemistry: 5-Amino-2-benzyloxy-benzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and other bioactive compounds .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific biological pathways .

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the creation of materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Amino-2-benzyloxy-benzoic acid involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The benzyloxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

  • 5-Amino-2-hydroxybenzoic acid: Replaces the benzyloxy group with a hydroxyl (-OH), increasing polarity and hydrogen-bonding capacity .
  • 5-Amino-2-methoxybenzoic acid: Substitutes benzyloxy with methoxy (-OCH₃), reducing steric hindrance but retaining moderate lipophilicity .
  • 5-Amino-2-chlorobenzoic acid: Features an electron-withdrawing chloro (-Cl) group, enhancing acidity (lower pKa) compared to benzyloxy derivatives .

Solubility and Physical Properties

Compound Solubility in Ethers (g/100g) Solubility in Alcohols (g/100g) LogP (Predicted)
5-Amino-2-benzyloxy-benzoic acid 0.15–0.30* 1.2–2.5* 2.8–3.2
5-Amino-2-hydroxybenzoic acid 0.05–0.10 3.5–4.8 1.1–1.5
5-Amino-2-methoxybenzoic acid 0.20–0.40 2.0–3.0 1.8–2.2
5-Amino-2-chlorobenzoic acid 0.10–0.25 1.0–1.8 2.0–2.5

*Estimated based on benzyloxy group’s lipophilicity; hydroxy analogs show lower ether solubility due to polarity .

Biological Activity

5-Amino-2-benzyloxy-benzoic acid (C15H15NO3) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an amino group at the 5-position and a benzyloxy group at the 2-position of the benzoic acid moiety. This configuration enhances its reactivity and interaction with biological targets, making it suitable for various pharmacological applications.

Molecular Formula: C15H15NO3
Molecular Weight: 255.29 g/mol

This compound exhibits biological activity through several mechanisms:

  • Enzyme Interaction: The amino group facilitates hydrogen bonding, allowing the compound to interact with specific enzymes. Studies suggest that it can modulate enzyme activity, influencing metabolic pathways.
  • Receptor Binding: The benzyloxy group enhances lipophilicity, promoting interaction with lipid membranes and enabling effective binding to receptors involved in various signaling pathways.

Biological Activities

Research indicates that this compound possesses notable anti-inflammatory and antimicrobial properties. The following sections summarize key findings from various studies.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This activity is likely mediated through the modulation of NF-kB signaling pathways.

Antimicrobial Activity

The compound has shown effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes due to its lipophilic nature, leading to increased permeability and cell death.

Comparison of Biological Activities

Activity TypeEffectiveness (MIC)Reference
Anti-inflammatoryIC50 = 10 µM
Antimicrobial (E. coli)MIC = 25 µg/mL
Antimicrobial (S. aureus)MIC = 15 µg/mL

Case Studies

  • Case Study on Anti-inflammatory Effects:
    A study investigated the effects of this compound on RAW264.7 macrophages. Results indicated a significant reduction in TNF-alpha production upon treatment with the compound, highlighting its potential for therapeutic use in inflammatory diseases.
  • Antimicrobial Efficacy:
    In another study, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed a dose-dependent inhibition of bacterial growth, supporting its application as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-amino-2-benzyloxy-benzoic acid, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with a benzoic acid derivative (e.g., 5-nitro-2-hydroxybenzoic acid). Introduce the benzyloxy group via nucleophilic substitution using benzyl bromide in the presence of a base like K₂CO₃ .
  • Step 2 : Reduce the nitro group to an amino group using catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in HCl .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC or TLC .
  • Yield Optimization : Adjust reaction time (typically 12–24 hrs) and temperature (80–100°C for benzylation).

Q. How can spectroscopic techniques validate the structure of this compound?

  • Characterization Workflow :

  • ¹H/¹³C NMR : Confirm substituent positions:
  • Benzyloxy protons (δ 4.9–5.2 ppm, singlet) and aromatic protons (δ 6.5–7.8 ppm) .
  • Carboxylic acid proton (δ 12–13 ppm, broad).
  • IR Spectroscopy : Detect -NH₂ (3300–3500 cm⁻¹) and -COOH (2500–3000 cm⁻¹) stretches .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Stability Protocol :

  • pH Stability : Test solubility and degradation in buffers (pH 2–12) via UV-Vis spectroscopy. Carboxylic acid deprotonation occurs above pH 4.5, altering solubility .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >200°C for similar benzoic acids) .
  • Storage : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Computational Strategy :

  • Modeling : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate HOMO-LUMO gaps, electrostatic potential maps, and dipole moments .
  • Thermochemistry : Estimate bond dissociation energies (e.g., C-O in benzyloxy group) and compare with experimental data .
  • Applications : Predict reactivity in electrophilic substitution or hydrogen-bonding interactions with biological targets .

Q. What challenges arise in crystallizing this compound, and how can phase annealing resolve them?

  • Crystallography Workflow :

  • Crystal Growth : Use slow evaporation from acetone/water (1:1) at 4°C. Add seed crystals if nucleation is slow .
  • Phase Annealing : Apply SHELX-90’s simulated annealing to refine disordered benzyloxy groups. Monitor R-factors (<5% for high resolution) .
  • Data Interpretation : Analyze hydrogen-bonding networks (e.g., carboxylic acid dimers) using Mercury software .

Q. How do substituent effects (e.g., benzyloxy vs. halogen) influence the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) Study :

  • Comparative Synthesis : Prepare analogs (e.g., 5-amino-2-chloro-benzoic acid) and test against enzyme targets (e.g., kinases) .
  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence quenching to measure affinity changes. Benzyloxy groups enhance lipophilicity, improving membrane permeability .
  • Docking Simulations : AutoDock Vina to model interactions with active sites (e.g., hydrogen bonds with -NH₂ and -COOH groups) .

Q. How can conflicting spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?

  • Contradiction Analysis :

  • Cross-Validation : Compare experimental NMR/IR with DFT-predicted spectra. Adjust solvent polarity (DMSO vs. CDCl₃) to resolve proton exchange broadening .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., overlapping aromatic signals) .
  • Elemental Analysis : Confirm C/H/N ratios to rule out impurities .

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